molecular formula C9H11IN4 B14012339 3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine

3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine

Cat. No.: B14012339
M. Wt: 302.12 g/mol
InChI Key: BCKDNSCCRGSIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine is a heterocyclic compound that contains a pyrazolo[4,3-c]pyridine ring system

Preparation Methods

One common synthetic route starts with the preparation of a pyrazole derivative, which is then fused with a pyridine ringThe isopropyl group can be introduced via alkylation reactions .

Chemical Reactions Analysis

3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine can be compared with other pyrazolo[4,3-c]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11IN4

Molecular Weight

302.12 g/mol

IUPAC Name

3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine

InChI

InChI=1S/C9H11IN4/c1-5(2)14-6-3-4-12-9(11)7(6)8(10)13-14/h3-5H,1-2H3,(H2,11,12)

InChI Key

BCKDNSCCRGSIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=NC=C2)N)C(=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.